γ-分泌酶调节剂 1

描述

Gamma-Secretase modulator 1 is a modulator of γ-secretase and can be used in studies about the treatment of Alzheimer’s disease . It is critical for the generation of Amyloid-beta (Aβ) peptides, which are integral to the “amyloid hypothesis” . This hypothesis states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease .

Synthesis Analysis

The synthesis of gamma-Secretase modulator 1 involves complex biological processes. γ-Secretase is an intramembrane aspartyl protease composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . The synthesis of gamma-Secretase modulator 1 has been a challenging task due to its complex structure and function .Molecular Structure Analysis

The molecular structure of gamma-Secretase modulator 1 is intricate. It is composed of four obligatory subunits: Nicastrin (NCT), Presenilin (PS), Presenilin Enhancer-2 (Pen-2), and Anterior pharynx-defective-1 (Aph-1) . The recent crystal structures of γ-secretase have provided valuable perspectives on substrate recognition and molecular mechanisms of small molecules .Chemical Reactions Analysis

The chemical reactions involving gamma-Secretase modulator 1 are complex. γ-Secretase cleaves numerous type 1 transmembrane substrates, with no apparent homology, and plays major roles in broad biological pathways such as development, neurogenesis, and cancer . The regulation of γ-secretase is intricate and involves the function of multiple cellular entities .科学研究应用

阿尔茨海默病的潜在疾病调节疗法:GSM1 等γ-分泌酶调节剂因其操纵γ-分泌酶切割特异性的能力而被探索。这至关重要,因为它可以在不产生完全抑制该酶相关的副作用的情况下降低与阿尔茨海默病有关的淀粉样β(1-42)肽的水平 (Peretto 和 La Porta,2008)。

非 NSAID 衍生 γ 分泌酶调节剂的开发:研究已扩展到非 NSAID(非甾体抗炎药)衍生的 γ 分泌酶调节剂,包括数量有限的非 NSAID 衍生的 γ 分泌酶调节剂。这表明参与γ-分泌酶调节的药效团数量有限 (Rotella,2013)。

化学空间和结构多样性探索:GSM 的最新发展包括结构不同的非酸性 GSM。这种探索对于理解 GSM 的药理特征及其在阿尔茨海默病中的作用机制至关重要 (Zettl、Weggen、Schneider 和 Schneider,2010)。

超越阿尔茨海默病的潜在作用:GSM1 已被证明在 AD 治疗之外具有潜在作用。γ-分泌酶调节剂可能在解决突触形态和功能方面发挥关键作用,为治疗干预提供新途径 (Carroll 和 Li,2016)。

新药发现:发现三唑并氮杂菲等新型化学类别作为有效且选择性的γ-分泌酶调节剂,突出了为阿尔茨海默病开发有效治疗方法的持续努力。这些化合物已在临床前模型中显示出有希望的结果 (Ratni 等人,2020)。

了解分子相互作用:不同 GSI 和 GSM 与γ-分泌酶和其他相关酶相互作用的研究增强了我们对其结构和功能动态的理解,这对于开发有效的阿尔茨海默病疗法至关重要 (Gertsik、Chau 和 Li,2015)。

作用机制

The mechanism of action of gamma-Secretase modulator 1 involves the modulation of γ-secretase activity. It shifts where the enzyme trims amyloid precursor protein (APP) so as to generate less Aβ42 while preserving total output of Aβ and APP’s C-terminal fragment . This modulation of γ-secretase activity is responsive to cellular and environmental changes .

未来方向

The future directions for gamma-Secretase modulator 1 are promising. It has been thoroughly explored in preclinical settings but has yet to be fully tested in clinical trials . Recent scientific progress suggests that gamma-Secretase modulators exhibit specific pharmacological features that hold great promise for the prevention and treatment of Alzheimer’s disease . There is a need to continue progressing in this class of compounds .

属性

IUPAC Name |

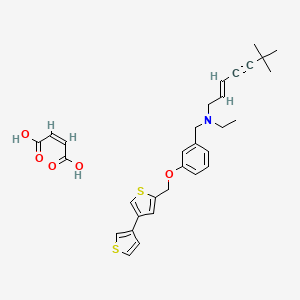

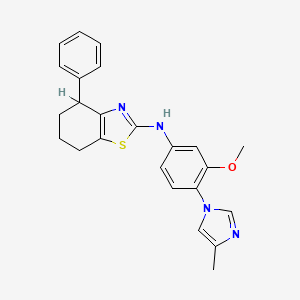

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSGAZRYSCNFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655321 | |

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Secretase modulator 1 | |

CAS RN |

1172637-87-4 | |

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)